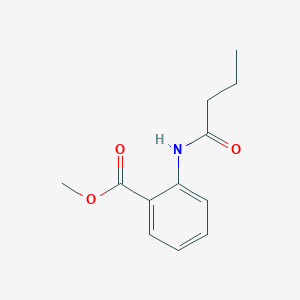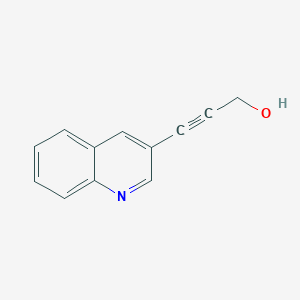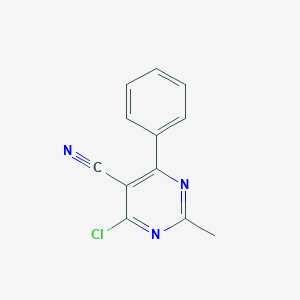
8-Acetil-7-hidroxicumarina
Descripción general
Descripción
8-Acetil-7-Hidroxicumarina es un compuesto natural que se encuentra en diversas plantas, incluido el pachulí mexicano (Tagetes lucida). Pertenece a la familia de las cumarinas, que se caracteriza por un anillo de benceno fusionado con un anillo de α-pirona. Este compuesto exhibe importantes actividades biológicas, incluidas propiedades antifúngicas y antibacterianas .
Aplicaciones Científicas De Investigación
8-Acetil-7-Hidroxicumarina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de otros derivados de cumarina.
Biología: Estudiado por sus propiedades antifúngicas y antibacterianas.
Industria: Utilizado en el desarrollo de sondas fluorescentes para detectar iones metálicos y cambios de pH.
Mecanismo De Acción
Los efectos biológicos de 8-Acetil-7-Hidroxicumarina están mediados principalmente a través de su interacción con varios objetivos moleculares y vías. Por ejemplo, sus actividades antifúngicas y antibacterianas se atribuyen a su capacidad para interrumpir las membranas celulares microbianas e inhibir enzimas esenciales . La hidroxilación de las cumarinas en las posiciones 7 y 3 puede ser causada por eventos de oxidación mediados por enzimas como el sistema enzimático de monooxigenasa ligado al citocromo P450 .
Compuestos Similares:
7-Hidroxicumarina: Conocido por su amplia gama de actividades biológicas, incluidos los efectos antiinflamatorios y antioxidantes.
8-Acetil-7-Metoxicumarina: Exhibe actividades biológicas similares pero con diferentes propiedades farmacocinéticas.
5,7,8-Trimetoxicumarina: Conocido por sus características estructurales únicas y actividades biológicas.
Singularidad: this compound destaca por sus sustituciones acetilo e hidroxilo específicas, que confieren actividades biológicas y reactividad química únicas. Su capacidad para actuar como sonda fluorescente y sus importantes propiedades antifúngicas y antibacterianas lo convierten en un compuesto valioso en diversos campos de investigación .
Análisis Bioquímico
Biochemical Properties
8-Acetyl-7-hydroxycoumarin interacts with various enzymes, proteins, and other biomolecules. It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .
Cellular Effects
8-Acetyl-7-hydroxycoumarin has been found to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 8-Acetyl-7-hydroxycoumarin involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of 8-Acetyl-7-hydroxycoumarin change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Acetyl-7-hydroxycoumarin vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
8-Acetyl-7-hydroxycoumarin is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
8-Acetyl-7-hydroxycoumarin is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 8-Acetil-7-Hidroxicumarina se puede lograr a través de diversos métodos. Un enfoque común implica la reacción de condensación de Knoevenagel. Por ejemplo, la 8-formil-7-hidroxicumarina puede tratarse con cianoacetamidas N,N-disustituidas en presencia de piperidina para producir derivados de 8-sustituidos-7-hidroxicumarina . Otro método involucra la reacción de 8-acetil-7-hidroxi-4-metilcromen-2-ona con 1,3-dibromopropano o 1,4-dibromobutano en acetona seca y carbonato de potasio anhidro .
Métodos de Producción Industrial: La producción industrial de this compound generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de principios de química verde, como el empleo de solventes y catalizadores ecológicos, también se explora para hacer el proceso más ecológico .
Análisis De Reacciones Químicas
Tipos de Reacciones: 8-Acetil-7-Hidroxicumarina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esto puede conducir a la formación de metabolitos oxidados como epóxidos y quinonas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las posiciones hidroxilo y acetilo.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Productos Principales:
Oxidación: Formación de epóxidos y quinonas.
Sustitución: Formación de varios derivados de 8-sustituidos-7-hidroxicumarina.
Comparación Con Compuestos Similares
7-Hydroxycoumarin: Known for its wide range of biological activities, including anti-inflammatory and antioxidant effects.
8-Acetyl-7-Methoxycoumarin: Exhibits similar biological activities but with different pharmacokinetic properties.
5,7,8-Trimethoxycoumarin: Known for its unique structural features and biological activities.
Uniqueness: 8-Acetyl-7-Hydroxycoumarin stands out due to its specific acetyl and hydroxyl substitutions, which confer unique biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its significant antifungal and antibacterial properties make it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
8-acetyl-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYMACPLPPQCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419935 | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6748-68-1 | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-ACETYL-7-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6QWL7EQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 8-Acetyl-7-hydroxycoumarin in developing potential analgesic agents?
A1: [] Research suggests that 8-Acetyl-7-hydroxycoumarin serves as a crucial starting material in synthesizing seselin derivatives, a class of compounds exhibiting promising antinociceptive properties. These derivatives, characterized by their angular pyranocoumarin skeleton, are synthesized through a series of reactions involving condensation with acetone, reduction, and dehydration. Notably, one derivative, seselin (4a), demonstrated significant antinociceptive activity in the writhing response assay induced by acetic acid, surpassing the efficacy of aspirin. This finding highlights the potential of 8-Acetyl-7-hydroxycoumarin as a scaffold for developing novel analgesics. (See: )
Q2: How does 8-Acetyl-7-hydroxycoumarin interact with human serum albumin?
A2: While specific details about the interaction mechanism require further investigation, studies utilizing spectroscopic methods and molecular modeling are underway to elucidate the binding characteristics of 8-Acetyl-7-hydroxycoumarin to human serum albumin []. Understanding this interaction is crucial as it can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its potential therapeutic applications.
Q3: Can 8-Acetyl-7-hydroxycoumarin be chemically modified to enhance its biological activity?
A3: [] Yes, research demonstrates that modifying 8-Acetyl-7-hydroxycoumarin can significantly impact its biological activity. For instance, incorporating a trifluoromethyl group into the coumarin structure resulted in a five-fold increase in beta‐site amyloid precursor protein cleaving enzyme 1 (BACE‐1) inhibition. Furthermore, researchers synthesized a coumarin‐donepezil hybrid by linking 8-Acetyl-7-hydroxycoumarin with donepezil. This hybrid molecule displayed dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and exhibited the ability to cross the blood-brain barrier, a crucial property for treating neurological disorders. (See: )
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)

![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)
